molecular formula C16H27NO3 B2470858 Tert-butyl 5-oxo-1-azaspiro[5.6]dodecane-1-carboxylate CAS No. 2567495-25-2

Tert-butyl 5-oxo-1-azaspiro[5.6]dodecane-1-carboxylate

Cat. No.: B2470858
CAS No.: 2567495-25-2
M. Wt: 281.396
InChI Key: FOQVHONSFOKLOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5-oxo-1-azaspiro[5.6]dodecane-1-carboxylate is a spirocyclic compound featuring a bicyclic framework with a six- and seven-membered ring system. The tert-butyl carbamate group at the 1-position and the ketone (oxo) group at the 5-position are critical functional groups that influence its reactivity, solubility, and intermolecular interactions. This compound is of interest in medicinal chemistry and materials science due to its structural rigidity, which can enhance binding specificity in drug design or stabilize molecular assemblies .

Properties

IUPAC Name

tert-butyl 5-oxo-1-azaspiro[5.6]dodecane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO3/c1-15(2,3)20-14(19)17-12-8-9-13(18)16(17)10-6-4-5-7-11-16/h4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQVHONSFOKLOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=O)C12CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-oxo-1-azaspiro[5.6]dodecane-1-carboxylate typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the reaction of a suitable amine with a ketone or aldehyde under acidic or basic conditions to form the spirocyclic intermediate. This intermediate is then further reacted with tert-butyl chloroformate to introduce the tert-butyl ester group .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-oxo-1-azaspiro[5.6]dodecane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

In synthetic chemistry, tert-butyl 5-oxo-1-azaspiro[5.6]dodecane-1-carboxylate serves as a versatile building block for creating more complex molecules. Its rigid framework allows for various functionalizations that lead to diverse chemical entities. This property is particularly useful in the development of novel synthetic pathways and methodologies.

Biology and Medicine

The compound is being investigated as a scaffold for drug development due to its ability to modulate biological activity through interactions with specific molecular targets. For instance:

  • Enzyme Inhibition : Research indicates that derivatives of this compound can act as enzyme inhibitors, which may be beneficial in therapeutic contexts such as cancer treatment .
  • Receptor Modulation : The unique structure enables the design of molecules that can selectively bind to receptors, potentially leading to new treatments for various diseases.

Industrial Applications

In industry, this compound is utilized in the development of advanced materials such as polymers and coatings. Its stability and rigidity make it suitable for applications requiring durable materials, enhancing the performance characteristics of these products.

Case Study 1: Drug Development

A study focused on synthesizing derivatives of tert-butyl 5-oxo-1-azaspiro[5.6]dodecane demonstrated its potential as a lead compound in developing anticancer agents. The derivatives exhibited significant cytotoxic effects against various cancer cell lines, indicating their potential for further development into therapeutic agents .

Case Study 2: Material Science

In material science applications, researchers explored the use of this compound in creating high-performance coatings that exhibit excellent thermal stability and chemical resistance. The findings showed that incorporating tert-butyl 5-oxo-1-azaspiro[5.6]dodecane into polymer matrices improved their mechanical properties significantly.

Data Tables

Application AreaSpecific Use CaseOutcome
ChemistryBuilding block for complex moleculesEnabled novel synthetic pathways
BiologyScaffold for drug developmentSignificant cytotoxic effects against cancer cells
IndustryAdvanced materials developmentImproved thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of tert-butyl 5-oxo-1-azaspiro[5.6]dodecane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The spirocyclic structure allows for precise interactions with target molecules, enhancing the compound’s efficacy and selectivity .

Comparison with Similar Compounds

Mechanistic and Functional Insights

  • Hydrogen Bonding Patterns : The oxo group in the target compound participates in stronger hydrogen bonds (e.g., C=O···H–N) compared to amine groups, influencing crystal packing and stability .
  • Thermodynamic Stability : Spirocyclic frameworks like this compound exhibit higher thermal stability than linear analogs due to reduced entropy in the unfolded state.

Biological Activity

Tert-butyl 5-oxo-1-azaspiro[5.6]dodecane-1-carboxylate (CAS: 2567495-25-2) is a compound that has garnered interest in various fields of biological research, particularly in pharmacology and medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

This compound is characterized by a spirocyclic structure, which contributes to its rigidity and potential as a bioactive compound. The molecular formula is C14H23NO3C_{14}H_{23}NO_3 with a molecular weight of approximately 255.34 g/mol. Its unique structure allows it to interact with biological macromolecules, potentially influencing various biochemical pathways.

The biological activity of this compound can be attributed to its ability to act as a ligand for specific protein targets. Research indicates that spirocyclic compounds can modulate enzymatic activities through interactions with protein binding sites. For example, studies have shown that such compounds can inhibit the activity of KLHDC2, an enzyme involved in cellular signaling pathways, which may have implications in cancer therapy .

Antioxidant Properties

This compound exhibits significant antioxidant activity. This property is crucial as oxidative stress is implicated in various diseases, including neurodegenerative disorders and cancer. The compound's ability to scavenge free radicals may help mitigate cellular damage caused by oxidative stress .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. In models of oxidative stress-induced neurotoxicity, compounds with similar structures have demonstrated the ability to preserve neuronal integrity and function by reducing reactive oxygen species (ROS) levels . This suggests potential applications in treating conditions like Alzheimer's disease or Parkinson's disease.

Case Studies and Research Findings

Several studies have explored the biological effects of related spirocyclic compounds, providing insights into the potential applications of this compound:

StudyFindingsImplications
Wen et al. (2006) Investigated the effects of phenyl-alpha-tert-butyl nitrone (PBN), a related compound, showing significant neuroprotective effects against mitochondrial decay in Chagas disease models.Highlights the potential for similar compounds to protect against mitochondrial dysfunction .
Research on KLHDC2 inhibition Spirocyclic ligands were shown to inhibit KLHDC2 enzymatic activity, suggesting a mechanism for anticancer effects.Points towards possible therapeutic uses in cancer treatment .

Q & A

Basic: What are the standard protocols for synthesizing Tert-butyl 5-oxo-1-azaspiro[5.6]dodecane-1-carboxylate in laboratory settings?

Methodological Answer:
Synthesis typically involves multi-step reactions, starting with spirocyclic core formation followed by functional group introduction. A common approach includes:

  • Step 1 : Cyclization of precursor amines or ketones using lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF) at −70°C to form the spirocyclic backbone .
  • Step 2 : tert-Butyloxycarbonyl (Boc) protection under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures .
    Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid over-substitution.

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm spirocyclic structure and Boc group integrity. Look for characteristic tert-butyl signals at ~1.4 ppm (¹H) and 28–30 ppm (¹³C) .
  • IR Spectroscopy : Confirm carbonyl stretches (Boc group: ~1680–1720 cm⁻¹; spirocyclic ketone: ~1700–1750 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs (e.g., SHELXL for refinement) .

Advanced: How can reaction conditions be optimized for introducing functional groups to the spirocyclic core?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution, while THF or dichloromethane (DCM) is preferred for acid-sensitive intermediates .
  • Temperature Control : Low temperatures (−70°C to 0°C) stabilize intermediates during lithiation or Grignard reactions .
  • Catalysts : Use Pd(PPh₃)₄ for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .
  • Monitoring : In-situ techniques like FT-IR or Raman spectroscopy track reactive intermediates and minimize side products .

Advanced: What computational methods aid in predicting the compound’s reactivity and supramolecular interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate transition states for ring-opening or substitution reactions (e.g., B3LYP/6-31G* basis set) to predict regioselectivity .
  • Molecular Dynamics (MD) Simulations : Model hydrogen-bonding networks (e.g., Etter’s graph-set analysis) to understand crystal packing and stability .
  • Docking Studies : For biological applications, simulate interactions with target enzymes (e.g., proteases) using AutoDock Vina to prioritize synthetic targets .

Advanced: How can researchers resolve contradictions in crystallographic data between batches?

Methodological Answer:

  • Data Collection : Ensure high-resolution (<1.0 Å) datasets using synchrotron radiation to minimize errors .
  • Hydrogen Bond Analysis : Apply graph-set notation (e.g., R₂²(8) motifs) to identify polymorph-dependent variations in hydrogen-bonding patterns .
  • Refinement Protocols : Use SHELXL’s TWIN and BASF commands to model twinning or disorder, especially for flexible spirocyclic systems .
  • Cross-Validation : Compare with powder XRD data to confirm phase purity .

Advanced: What in vitro models are suitable for assessing the compound’s biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against serine hydrolases (e.g., trypsin-like proteases) using fluorogenic substrates (e.g., Z-Gly-Pro-AMC) .
  • Cell-Based Studies : Use HEK293 or HeLa cells for cytotoxicity screening (MTT assay) and confocal microscopy to evaluate cellular uptake .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS to estimate half-life (t₁/₂) and CYP450 interactions .
    Challenge : Correlate in vitro potency with in vivo efficacy requires PK/PD modeling and scaffold optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.